molecular formula C9H16ClN3O B1426316 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1354950-77-8

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No. B1426316
M. Wt: 217.69 g/mol
InChI Key: KBJOFPAAPZIITI-UHFFFAOYSA-N
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Description

“1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1354950-77-8 . It has a molecular weight of 217.7 and its IUPAC name is 1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride and related compounds have significant implications in the field of energetic materials. Multicyclic oxadiazoles, such as those derived from 1,2,4-oxadiazole, have been synthesized and characterized for their potential as energetic materials. These compounds, including 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole, have been designed based on the idea that their multicyclic nature and substitution pattern would confer good thermal stability and high density, making them attractive for applications requiring energetic materials with high performance and safety profiles (Pagoria et al., 2017).

Synthetic Methods Development

In addition to the synthesis of specific compounds, research has focused on developing new synthetic methodologies for oxadiazoles, demonstrating the versatility and utility of these compounds in chemical synthesis. A notable example is the facile and selective synthesis of 3-aryl/alkylamino 5-aryl/alkyl 1,2,4-oxadiazoles from N-acylthioureas, showcasing a regio-selective approach that avoids the use of toxic cyanogen bromide. This method highlights the adaptability of oxadiazole chemistry for creating diverse and functionally rich molecules (Chennakrishnareddy et al., 2011).

Energetic Materials Design

Research on oxadiazoles extends into the design and synthesis of novel energetic materials. The study of polycyclic structures incorporating 1,2,4-oxadiazole units into 1,2,4-triazole frameworks, for example, showcases an innovative approach to fine-tuning the energetic performance and safety of these materials. Such compounds, including 3-(5-amino-1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-amine, have been synthesized and characterized for their potential use in energetic applications, demonstrating the broad applicability of oxadiazole derivatives in this field (Cao et al., 2020).

Safety And Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6(10)9-11-8(12-13-9)7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJOFPAAPZIITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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